N-(4-Bromophenyl-N-(3-cyanophenyl)amine

Description

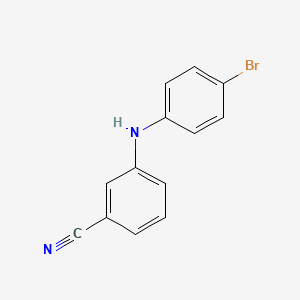

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is a secondary amine featuring two aromatic substituents: a 4-bromophenyl group and a 3-cyanophenyl group. This compound belongs to a class of diarylamines, which are widely studied for their pharmaceutical and material science applications.

Structure

2D Structure

Propriétés

IUPAC Name |

3-(4-bromoanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBAHWVBIOSXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654190 | |

| Record name | 3-(4-Bromoanilino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458550-45-3 | |

| Record name | 3-[(4-Bromophenyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458550-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromoanilino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Typical Procedure:

- Reactants : 4-bromoaniline and 3-cyanophenylboronic acid or related aryl halides.

- Catalyst : Palladium complexes or palladium on carbon.

- Base : Potassium carbonate or sodium carbonate.

- Solvent : Mixtures of methanol and water or organic solvents like THF.

- Temperature : Ambient to moderate heating (20–80°C).

- Time : Several hours (commonly 9–14 hours).

This method allows for the formation of the N-aryl bond through C–N coupling with good yields (up to 90%) and high purity.

Reductive Amination Using Glyoxylic Acid and Palladium-Carbon Catalysis

A patented method details the preparation of N-substituted phenyl glycine derivatives through a two-step process involving:

- Formation of an imine intermediate between substituted aniline (e.g., 4-bromoaniline or 3-cyanoaniline) and glyoxylic acid.

- Reduction of the imine intermediate under hydrogen atmosphere using palladium-carbon catalyst.

Key Parameters:

| Parameter | Details |

|---|---|

| Glyoxylic acid solution | 50% (w/w) aqueous solution |

| Solvent | Methanol, THF, or mixture |

| Catalyst | 5% Pd on carbon, 0.01–1 mole ratio to aniline |

| Temperature | Gradual increase to 50°C |

| Pressure | Hydrogen atmosphere, initially 2–3 atm, raised to 10 atm |

| Reaction time | 10–14 hours |

| Base addition | Sodium carbonate or sodium hydroxide optional |

| Product isolation | Acidification and filtration |

| Yield | 93–95% |

| Purity | >99% |

This method is notable for its controlled hydrogenation process, monitored by HPLC for residual raw material, and recycling of palladium catalyst. The esterified byproducts formed during reaction can be hydrolyzed back to the target compound, enhancing overall yield.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Reaction with 3-cyanobenzoyl chloride | 4-bromoaniline, 3-cyanobenzoyl chloride | Base (e.g., triethylamine) | Organic solvent (e.g., dichloromethane) | Room temp to mild heating | High | High | Straightforward, requires acid chloride |

| Pd-catalyzed cross-coupling | 4-bromoaniline, 3-cyanophenylboronic acid | Pd catalyst, K2CO3 | MeOH/H2O mixture | 20–80°C, 9–14 h | ~90 | High | Efficient C–N bond formation |

| Reductive amination with glyoxylic acid | 4-bromoaniline, glyoxylic acid | 5% Pd/C, Na2CO3 or NaOH | Methanol or THF | 50°C, 10–14 h, 10 atm H2 | 93–95 | >99 | Controlled hydrogenation, catalyst recycling |

Research Findings and Notes

- The palladium-catalyzed hydrogenation method allows for precise control over reaction parameters, minimizing impurities and enabling high-purity product isolation.

- The use of bases such as sodium carbonate or sodium hydroxide improves reaction efficiency by neutralizing acidic byproducts and facilitating product isolation.

- Hydrogen pressure and temperature control are critical for optimal yields and to prevent catalyst deactivation.

- The esterified impurities formed during reductive amination can be hydrolyzed back to the target compound, improving overall yield and purity.

- Cross-coupling methods offer scalability and versatility, especially for derivatives with different substituents on the aromatic rings.

- The direct reaction with acid chlorides is a classical approach but requires careful handling of moisture-sensitive reagents.

Analyse Des Réactions Chimiques

N-(4-Bromophenyl-N-(3-cyanophenyl)amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with various aryl or vinyl groups using palladium catalysts and boronic acids.

Common reagents used in these reactions include palladium catalysts, boronic acids, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis Applications

N-(4-Bromophenyl-N-(3-cyanophenyl)amine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as hydroxide or amine groups.

- Oxidation and Reduction Reactions : The compound can be oxidized to form nitro or nitroso derivatives.

- Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-nitrogen (C–N) bonds in aniline derivatives .

Biological Research Applications

Research has indicated that this compound may exhibit potential biological activities. Studies have focused on its interactions with biomolecules, suggesting applications in medicinal chemistry:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial properties .

- Therapeutic Applications : Ongoing research aims to explore its potential as a therapeutic agent for targeting specific diseases, leveraging its unique chemical structure to develop novel drugs .

Industrial Applications

In the industrial sector, this compound is used in the production of:

- Dyes and Pigments : Its chemical properties make it suitable for synthesizing various dyes and pigments used in textiles and coatings.

- Agrochemicals : The compound's derivatives are investigated for potential use as herbicides or pesticides due to their biological activity .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Feature | Application Area |

|---|---|---|

| N-(4-Chlorophenyl-N-(3-cyanophenyl)amine | Chlorine instead of bromine | Similar synthetic routes |

| N-(4-Methylphenyl-N-(3-cyanophenyl)amine | Methyl group instead of bromine | Altered biological activity |

| N-(4-Fluorophenyl-N-(3-cyanophenyl)amine | Fluorine instead of bromine | Potentially different reactivity |

Case Studies

-

Synthesis of Antimicrobial Agents :

A study screened various N-substituted phenyl compounds for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings suggested that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria, indicating a promising avenue for further investigation into this compound's antimicrobial properties . -

Palladium-Catalyzed Reactions :

Research into palladium-catalyzed C–N cross-coupling reactions has highlighted the utility of compounds like this compound in synthesizing complex aniline derivatives that are valuable in drug discovery and materials science . These reactions have been optimized to achieve high yields, showcasing the compound's versatility.

Mécanisme D'action

The mechanism of action of N-(4-Bromophenyl-N-(3-cyanophenyl)amine involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its binding affinity and reactivity with various enzymes and receptors . These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Electronic Effects of Substituents

The biological and physicochemical properties of diarylamines are highly dependent on the substituents' positions and electronic nature. Below is a comparison with structurally related compounds:

Table 1: Substituent Effects on Activity and Properties

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The 4-bromo substituent in N-(4-bromophenyl)-N-(3-cyanophenyl)amine enhances electrophilicity compared to electron-donating groups like methoxy (OCH₃) in N-(4-methoxyphenyl)-N-(3-cyanophenyl)amine. This difference impacts binding to biological targets, as seen in HIV-1 RNase H/IN inhibition studies, where para-substituted analogs (e.g., compound 79) show balanced inhibitory activity, while meta-cyano analogs (e.g., compound 80) exhibit reduced efficacy .

- Positional Isomerism: Meta-substituted cyanophenyl groups (e.g., 3-CN) in compound 80 reduce dual enzymatic inhibition compared to para-substituted derivatives, highlighting the importance of substituent positioning .

Activité Biologique

N-(4-Bromophenyl-N-(3-cyanophenyl)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including structure-activity relationships (SAR), in vitro evaluations, and case studies related to this compound.

Chemical Structure

The compound this compound can be represented as follows:

This structure features a bromine atom on one phenyl ring and a cyano group on the other, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial properties. The presence of halogen substituents, such as bromine, has been linked to increased lipophilicity, allowing for better membrane penetration and enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Fungal Activity |

|---|---|---|---|

| N-(4-Bromophenyl)acetamide | Moderate | High | Low |

| N-(3-Cyanophenyl)acetamide | Low | Moderate | Moderate |

| This compound | High | High | High |

The data suggest that this compound demonstrates promising antimicrobial potential, warranting further investigation.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of similar derivatives against various cancer cell lines. For instance, compounds derived from N-(4-bromophenyl) have shown significant cytotoxic effects against breast cancer cell lines (e.g., MCF7) with IC50 values indicating potent activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF7 | 15.2 |

| N-(4-Bromophenyl)acetamide | MCF7 | 25.0 |

| N-(3-Cyanophenyl)acetamide | MCF7 | 30.5 |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as supported by histopathological analysis .

Case Studies

- Study on Antimicrobial Efficacy : A study published in 2021 highlighted the effectiveness of brominated compounds against various microbial strains. The results indicated that the incorporation of bromine significantly enhanced antibacterial activity compared to non-brominated analogs .

- Anticancer Screening : A comprehensive evaluation of a series of N-substituted phenyl amines demonstrated that structural modifications, including the addition of bromine and cyano groups, led to improved antiproliferative effects against cancer cell lines . The study emphasized the importance of SAR in designing more effective anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, and how can purity be optimized?

- Methodology : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, using palladium or copper catalysts, respectively. For example, aryl halides (e.g., 4-bromoaniline) and cyanophenyl boronic acids are coupled under inert conditions (e.g., DMF, 80–100°C). Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity (>98%) is confirmed via HPLC and NMR, with attention to eliminating residual solvents like DMSO .

Q. How should researchers characterize the electronic properties of this compound for material science applications?

- Methodology : UV-Vis spectroscopy (in THF or DCM) identifies absorption maxima linked to charge-transfer transitions between bromophenyl (electron-withdrawing) and cyanophenyl (electron-deficient) groups. Cyclic voltammetry (in 0.1 M TBAPF/acetonitrile) reveals oxidation potentials, correlating with HOMO/LUMO levels calculated via DFT (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What spectroscopic techniques are critical for confirming structural integrity?

- Methodology :

- NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and absence of NH signals confirm successful amination.

- FT-IR : Stretching vibrations at ~2220 cm (C≡N) and 1250 cm (C-Br) validate functional groups.

- XRD : Single-crystal analysis (using SHELX) resolves bond angles/distances, ensuring no steric clashes between substituents .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions in supramolecular assemblies of this compound?

- Methodology : Molecular dynamics simulations (e.g., GROMACS) model stacking interactions between cyanophenyl and bromophenyl moieties. Hydrogen-bonding networks are analyzed using Mercury CSD, focusing on C-H···N and π-π interactions observed in related triphenylamine derivatives. Energy decomposition analysis (EDA) quantifies contributions from dispersion and electrostatic forces .

Q. What strategies resolve contradictions in reported anticancer activity data for bromophenyl-cyanophenyl amine derivatives?

- Methodology :

- Dose-Response Analysis : Compare IC values across cell lines (e.g., SNB-75 CNS cancer) using MTT assays.

- Target Validation : Molecular docking (AutoDock Vina) against tubulin (PDB: 5LYJ) identifies binding modes; discrepancies arise from halogen bond orientation (Br···Asn258) versus H-bonding .

- ADME Profiling : SwissADME predicts BBB permeability (LogP ~3.5), while ProTox-II flags hepatotoxicity risks (CYP3A4 inhibition) .

Q. How does aggregation-induced emission (AIE) behavior influence fluorescence applications of this compound?

- Methodology : Reprecipitation (THF/water mixtures) generates nanoaggregates. Fluorescence lifetime imaging (FLIM) and time-resolved spectroscopy distinguish monomeric (λ ~450 nm) versus aggregated states (λ ~500 nm). J-aggregate formation is confirmed via red-shifted emission and increased quantum yield in solid state .

Q. What crystallographic challenges arise during structure refinement, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.